molecular formula C20H24N6O4S B11307295 3,5-dimethyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide

3,5-dimethyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide

Cat. No.: B11307295
M. Wt: 444.5 g/mol
InChI Key: WQHKNGCHIQRYNG-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the oxazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the pyrimidine moiety: This is done through a nucleophilic substitution reaction where the pyrimidine derivative reacts with the oxazole-sulfonamide intermediate.

    Final modifications: Any additional functional groups, such as the morpholine ring, are introduced in the final steps through appropriate reactions like amination or alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Sulfonic acid or thiol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an antibacterial, antifungal, or antiviral agent.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for the growth and replication of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its broad-spectrum antibacterial activity.

Uniqueness

3,5-DIMETHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE is unique due to its complex structure, which includes multiple functional groups that can interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N6O4S

Molecular Weight

444.5 g/mol

IUPAC Name

3,5-dimethyl-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C20H24N6O4S/c1-13-20(14(2)30-24-13)31(27,28)25-17-6-4-16(5-7-17)23-18-12-19(22-15(3)21-18)26-8-10-29-11-9-26/h4-7,12,25H,8-11H2,1-3H3,(H,21,22,23)

InChI Key

WQHKNGCHIQRYNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCOCC4

Origin of Product

United States

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